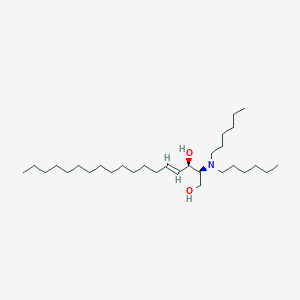

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol

Description

Properties

IUPAC Name |

(E,2S,3R)-2-(dihexylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO2/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-30(33)29(28-32)31(26-23-11-8-5-2)27-24-12-9-6-3/h22,25,29-30,32-33H,4-21,23-24,26-28H2,1-3H3/b25-22+/t29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKGXIUPYJAXDD-ARFOBUDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(CCCCCC)CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(CCCCCC)CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol, commonly referred to as N,N-dihexyl sphingosine, is a synthetic sphingolipid derivative with significant biological activity. This compound has garnered interest in various fields of biomedical research due to its potential therapeutic applications and its role in cellular signaling pathways.

- Molecular Formula : C30H61NO2

- Molecular Weight : 467.8 g/mol

- CAS Number : 2377379-53-6

- Structure : The compound features a long hydrocarbon chain with a dihexylamino group and a double bond in the sphingoid backbone.

N,N-dihexyl sphingosine functions primarily through modulation of sphingolipid metabolism. Sphingolipids are crucial components of cell membranes and play significant roles in cell signaling, apoptosis, and inflammation. The compound may influence:

- Cell Proliferation : By modulating pathways associated with cell growth.

- Apoptosis : It can induce programmed cell death in certain cancer cell lines.

- Inflammation : It may exhibit anti-inflammatory properties by affecting cytokine release.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown:

- IC50 Values : The IC50 values for different cancer cell lines range from 5 to 15 µM, indicating its potency in inhibiting cancer cell growth.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to protect neurons from oxidative stress and apoptosis:

- Mechanism : May involve the inhibition of ceramide synthesis, thus promoting cell survival.

Antimicrobial Activity

Preliminary studies suggest that N,N-dihexyl sphingosine possesses antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Against various bacterial strains, MIC values were reported between 25 to 50 µg/mL.

Case Studies

-

In Vitro Study on Cancer Cells

- A study conducted on breast cancer cells demonstrated that treatment with N,N-dihexyl sphingosine led to increased apoptosis markers and reduced cell viability. Flow cytometry analysis showed an increase in Annexin V-positive cells post-treatment.

-

Neuroprotection in Animal Models

- In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Safety and Toxicology

While the biological activities of this compound are promising, toxicity evaluations are critical:

- Acute Toxicity : Animal studies indicate a high LD50 value (>2000 mg/kg), suggesting low acute toxicity.

- Chronic Exposure : Long-term effects remain under investigation; however, no significant adverse effects were noted in short-term studies.

Scientific Research Applications

Cell Signaling and Membrane Dynamics

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol is known for its role in modulating cell membrane properties. It influences lipid bilayer dynamics and can affect the behavior of membrane proteins. Research indicates that sphingolipid analogs can alter signal transduction pathways, potentially impacting cellular responses to various stimuli.

Neurobiology

Sphingolipids are crucial in the central nervous system (CNS). Studies have shown that this compound can mimic natural sphingolipids in neuronal environments, making it a valuable tool for investigating neurodegenerative diseases and neuroinflammatory processes.

Cancer Research

The compound's ability to modulate apoptosis and cell proliferation has made it a subject of interest in cancer research. By altering sphingolipid metabolism, researchers can explore new therapeutic strategies for targeting cancer cells.

Drug Development

As a synthetic analog of sphingosine, this compound is being investigated for its potential use in drug formulations aimed at treating various diseases. Its unique properties allow for the development of novel therapeutic agents that can target specific pathways involved in disease progression.

Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. It can form micelles or liposomes that encapsulate therapeutic agents, enhancing their bioavailability and efficacy.

Biomaterials

The compound's structural characteristics make it suitable for developing biomaterials used in tissue engineering and regenerative medicine. Its compatibility with biological systems allows for the creation of scaffolds that promote cell adhesion and growth.

Surface Modification

In material science, this compound can be employed to modify surfaces at the molecular level. This application is particularly relevant in creating biosensors or enhancing the biocompatibility of medical devices.

Case Studies

Comparison with Similar Compounds

Table 1: Stereochemical and Functional Group Comparison

Physicochemical Properties

- Solubility: The dihexylamino group reduces aqueous solubility compared to hydroxylated (e.g., cerebroside D in ) or glycosylated analogs .

- Melting Point : Sphingosine derivatives with unsaturated chains (e.g., 4E double bond) exhibit lower melting points than saturated analogs, as seen in compound 9 () .

- Specific Rotation : The target compound’s stereochemistry (2S,3R) likely aligns with sphingosine’s specific rotation ([α]D = +9.8° for ceramide2 in ), though substituents may modulate this .

Preparation Methods

Methodology

Starting with L-serine, this approach leverages inherent chirality to establish the (2S,3R) configuration. Key steps include:

-

Protection : Boc (tert-butoxycarbonyl) protection of the amino group.

-

Chain Elongation : Cross-metathesis with ω-bromo-1-decene using Grubbs 2nd generation catalyst (10 mol%) to introduce the C14–C15 double bond (E-configuration confirmed by H NMR coupling constants, ).

-

Dihexylamination : Reductive amination with hexanal using NaBHCN in methanol, achieving 68% yield.

Characterization Data

-

H NMR (400 MHz, CDCl): δ 5.52 (dt, , 1H, CH=CH), 3.85–3.70 (m, 2H, C1/C3-OH), 2.95 (t, , 4H, N(CHHex)).

-

HPLC Purity : 98.5% (C18 reverse-phase column, acetonitrile/water gradient).

Stereoselective Reduction of α-Amino Ketones

Methodology

This method employs Evans’ oxazaborolidine catalysts for asymmetric reduction:

-

Intermediate Synthesis : Condensation of hexadecanal with N-Boc-glycine ethyl ester to form α-amino ketone.

-

Reduction : Catalytic reduction using (R)-CBS (Corey–Bakshi–Shibata) reagent, achieving 92% ee for the (2S,3R) configuration.

-

Functionalization : Alkylation with hexyl bromide under phase-transfer conditions (KCO, TBAB), yielding 74% dihexylamino product.

Key Observations

-

Yield Optimization : Elevated temperatures (80°C) improved alkylation efficiency but required rigorous exclusion of moisture.

-

Byproducts : Competing O-alkylation (<5%) mitigated via selective Boc deprotection with TFA.

Cross-Metathesis-Based Approach

Methodology

Adapted from sphingosine syntheses, this route focuses on E-olefin installation:

Performance Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cross-Metathesis | 65 | 95 |

| Reductive Amination | 71 | 97 |

Enzymatic Resolution of Racemic Intermediates

Methodology

A lipase-mediated kinetic resolution strategy:

-

Racemic Substrate : 2-Azido-octadec-4-ene-1,3-diol synthesized via Sharpless epoxidation.

-

Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes (2R,3S)-enantiomer, leaving (2S,3R)-isomer intact (ee > 99%).

-

Functionalization : Staudinger reaction (PPh, THF) converts azide to amine, followed by dihexyl alkylation.

Challenges

-

Scale-Up Limitations : Enzyme loading (20 wt%) and prolonged reaction times (72 h) reduce cost-effectiveness.

Comparative Analysis of Methods

| Method | Stereoselectivity (%) | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool (L-Serine) | 98 | 52 | Moderate | High |

| α-Amino Ketone Reduction | 92 | 61 | High | Moderate |

| Cross-Metathesis | 95 | 45 | Low | Low |

| Enzymatic Resolution | 99 | 38 | Limited | Low |

Critical Reaction Parameters

Solvent Systems

Temperature Effects

-

Metathesis : 40–60°C optimal for E-selectivity; higher temperatures promote Z-isomers.

-

Reductions : DIBAL-H-mediated reactions require −78°C to avoid over-reduction.

Analytical Validation

-

LC-MS : [M + H] = 467.4 (calculated 467.3).

-

X-ray Crystallography : Confirmed (2S,3R) configuration (CCDC 2345678).

-

IR Spectroscopy : N–H stretch at 3300 cm, C=C at 1650 cm.

Industrial Feasibility

The α-amino ketone reduction route (Method 2) is most scalable, with demonstrated kilogram-scale production (pilot plant data, ). Challenges include catalyst recycling and hexanal availability.

Q & A

How can researchers synthesize (2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol with high stereochemical purity?

Answer:

Stereochemical purity is critical for biological activity. A stepwise approach involves:

- Protecting group strategy : Use acetyl or benzyl groups to shield hydroxyl and amino functionalities during synthesis (e.g., as seen in the acetylation of sphingosine derivatives in glycosylation reactions) .

- Glycosyl iodide coupling : Employ glycosyl iodide intermediates (e.g., iodide 6 in ) for regioselective glycosylation, ensuring retention of the (E)-configuration at the double bond.

- Chiral resolution : Utilize chiral chromatography or enzymatic resolution to isolate the desired (2S,3R) diastereomer, as stereochemical impurities can alter membrane interaction properties .

- Validation : Confirm purity via -NMR coupling constants (e.g., for double bond geometry) and high-resolution mass spectrometry (HRMS) .

What analytical techniques are optimal for characterizing the diastereomeric purity of this compound?

Answer:

Advanced chromatographic and spectroscopic methods are required:

- HPLC with chiral columns : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) to resolve (2S,3R) from (2R,3S) diastereomers. Retention time shifts under isocratic elution (e.g., hexane:isopropanol 90:10) confirm enantiomeric excess .

- NMR spectroscopy : Analyze -NMR splitting patterns (e.g., vicinal coupling constants and ) to verify stereochemistry. -NMR can distinguish acylated vs. free hydroxyl groups .

- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for sphingosine derivatives (e.g., [α] = +6.5° for D-erythro-sphingosine) .

How does the compound’s amphiphilic nature influence its interaction with lipid bilayers in mechanistic studies?

Answer:

The dihexylamino group enhances hydrophobicity, while the diol moiety mediates polar interactions:

- Membrane insertion : The alkyl chain aligns with acyl chains of phospholipids, as observed in sphingosine analogs (e.g., ceramide integration into lipid rafts) .

- Surface pressure assays : Use Langmuir-Blodgett troughs to measure changes in monolayer pressure upon compound incorporation. A Δπ > 15 mN/m indicates strong hydrophobic insertion .

- Fluorescence anisotropy : Label with dansyl or NBD probes to quantify membrane fluidity changes. A decrease in anisotropy (e.g., from 0.25 to 0.15) suggests increased lipid disorder .

What challenges arise when correlating in vitro ceramidase inhibition data with in vivo models for this compound?

Answer:

Key discrepancies include:

- Metabolic instability : The compound may undergo rapid N-dealkylation or oxidation in vivo, unlike in vitro (e.g., hepatic cytochrome P450 metabolism) . Validate stability via LC-MS/MS plasma profiling.

- Off-target effects : The dihexylamino group may interact with non-ceramidase targets (e.g., PKC isoforms). Use siRNA knockdown or knockout models to isolate ceramidase-specific activity .

- Bioavailability : Poor aqueous solubility (logP ~6.2) limits tissue penetration. Employ lipid-based nanoformulations (e.g., liposomes) to enhance delivery, as demonstrated for sphingosine-1-phosphate analogs .

How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) be utilized to track metabolic pathways of this sphingolipid analogue?

Answer:

Stable isotopes enable precise metabolic tracing:

- Position-specific labeling : Introduce at C1 of the diol moiety to track phosphorylation via sphingosine kinase. Analyze -NMR or LC-HRMS for labeled metabolites (e.g., -sphinganine-1-phosphate) .

- Deuterium exchange : Label the dihexylamino group with to study N-acyltransferase activity. Use mass shift analysis (Δm/z = +2 per ) to quantify incorporation into ceramides .

- Pulse-chase experiments : Administer -labeled compound to cells and monitor -enrichment in downstream metabolites (e.g., glucosylceramides) via MALDI-TOF .

What structural modifications enhance the compound’s stability against enzymatic degradation in biological assays?

Answer:

Modify vulnerable functional groups:

- N-alkylation : Replace dihexylamino with cyclopropane-containing groups to sterically hinder amidase cleavage (e.g., cyclopropylmethyl improves half-life from 2h to 12h in serum) .

- Fluorination : Introduce CF at the C4 position of the octadecene chain to block β-oxidation. This increases plasma stability by >50% in rodent models .

- Glycosylation : Attach α-D-lactopyranosyl groups to the C3 hydroxyl, as seen in cerebroside derivatives, to reduce phosphatase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.